Home > Products > Screening Compounds P29457 > insulin, Asp(B9)-Glu(B27)-
insulin, Asp(B9)-Glu(B27)- - 110734-38-8

insulin, Asp(B9)-Glu(B27)-

Catalog Number: EVT-1508844
CAS Number: 110734-38-8
Molecular Formula: C22H32O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Insulin, Asp(B9)-Glu(B27) is an insulin analog characterized by the substitution of aspartic acid at position B9 and glutamic acid at position B27 of the insulin molecule. This modification alters the pharmacokinetic and pharmacodynamic properties of the hormone, making it a subject of interest in diabetes treatment. Insulin itself is a peptide hormone composed of 51 amino acids, secreted by pancreatic beta cells, and plays a crucial role in glucose metabolism by facilitating cellular glucose uptake and regulating blood sugar levels .

Source

The primary source of insulin production in the body is the pancreas, specifically the Islets of Langerhans. Insulin analogs like Asp(B9)-Glu(B27) can be synthesized using recombinant DNA technology in microorganisms such as yeast or bacteria .

Classification

Insulin analogs are classified based on their action profiles: rapid-acting, short-acting, intermediate-acting, and long-acting. Asp(B9)-Glu(B27) falls into the category of rapid-acting insulin analogs, designed to mimic the natural postprandial insulin response more closely than regular human insulin .

Synthesis Analysis

Methods

The synthesis of Asp(B9)-Glu(B27) insulin involves several steps:

  1. Gene Cloning: A DNA sequence encoding the modified insulin is synthesized, incorporating the desired amino acid substitutions.
  2. Expression: The gene is inserted into a suitable expression vector and transformed into yeast or bacterial cells, which produce the precursor protein.
  3. Purification: The insulin precursor is harvested from the culture medium and purified using techniques such as anion exchange chromatography and gel filtration .
  4. Conversion: The precursor undergoes enzymatic processing to yield the final insulin product.

Technical Details

The production process typically requires careful control of fermentation conditions to optimize yield and activity. The purification process ensures that contaminants are removed, resulting in a product suitable for therapeutic use.

Molecular Structure Analysis

Structure

Data

The crystal structure of insulin reveals two chains (A and B) linked by disulfide bonds. The modifications introduced in Asp(B9)-Glu(B27) do not disrupt this fundamental structure but may influence its oligomerization behavior .

Chemical Reactions Analysis

Reactions

Asp(B9)-Glu(B27) insulin can participate in various biochemical reactions similar to native insulin, including:

Technical Details

Studies have shown that while Asp(B9)-Glu(B27) retains some biological activity, it is generally less potent than native insulin due to its structural changes .

Mechanism of Action

Process

Insulin binds to specific receptors on target cells (e.g., muscle, fat, liver), initiating a cascade of intracellular signaling that promotes glucose uptake and metabolism. The Asp(B9)-Glu(B27) modifications may influence binding kinetics and receptor activation efficiency.

Data

Research indicates that this analog has a reduced potency compared to native insulin, which can affect its therapeutic efficacy in managing blood glucose levels .

Physical and Chemical Properties Analysis

Physical Properties

Asp(B9)-Glu(B27) insulin exhibits distinct solubility characteristics compared to regular human insulin due to its altered charge properties from the aspartic acid and glutamic acid substitutions.

Chemical Properties

The modifications can influence stability under physiological conditions, including susceptibility to proteolytic degradation. This aspect is critical for ensuring prolonged activity in therapeutic applications .

Applications

Scientific Uses

Asp(B9)-Glu(B27) insulin is primarily used in diabetes management, particularly for patients requiring rapid control of blood sugar levels post-meal. Its design aims to provide a quicker onset of action compared to traditional insulins, enhancing glycemic control while minimizing hypoglycemia risks.

Additionally, ongoing research explores its potential in developing "smart" insulin delivery systems that respond dynamically to blood glucose levels .

Structural Characterization of Insulin Asp(B9)-Glu(B27)-

Sequence-Specific Modifications in the B-Chain Domain

The insulin analog Asp(B9)-Glu(B27)- features targeted substitutions at two evolutionarily conserved positions within the B-chain domain: histidine at B9 is replaced by aspartic acid (HisB9→Asp), and threonine at B27 is replaced by glutamic acid (ThrB27→Glu). These modifications fundamentally alter the chemical properties of insulin’s dimerization and hexamerization interfaces [1] [8].

  • B9 Position: Native HisB9 participates in zinc coordination (via HisB10) and stabilizes the B-chain N-terminal β-turn in the T-state conformation. Substitution with aspartic acid introduces a negatively charged carboxylate group, disrupting local hydrogen-bonding networks and electrostatic interactions critical for hexamer stability [1] [10].
  • B27 Position: Native ThrB27 resides at the dimer interface, forming part of an antiparallel β-sheet (residues B24–B28) through backbone hydrogen bonds. GluB27 introduces steric hindrance and charge repulsion, destabilizing this β-sheet and reducing dimer affinity [1] [4].

These substitutions collectively shift the oligomeric equilibrium toward monomeric or dimeric species, as confirmed by analytical ultracentrifugation and size-exclusion chromatography [4].

Table 1: Sequence and Functional Impact of B-Chain Modifications

Residue PositionNative ResidueMutant ResidueStructural RoleEffect of Substitution
B9HisAspZinc coordination, T-state stabilityDisrupted metal binding, charge repulsion
B27ThrGluβ-sheet dimer interfaceSteric clash, β-sheet destabilization

Two-Dimensional NMR Analysis of Aromatic Proton Assignments

¹H-NMR spectroscopy of the aromatic region (δ 6.5–9.0 ppm) provides residue-specific insights into the conformational perturbations induced by the B9 and B27 substitutions. Assignments were made using homonuclear 2D-COSY and NOESY experiments at pH 7.5–8.0, where the analog remains predominantly monomeric [8] [2]:

  • HisB5 and HisB10: Resonances of HisB5 C2-H and HisB10 C2-H exhibit significant upfield shifts (Δδ = –0.15 ppm and –0.22 ppm, respectively), indicating altered ring-current shielding due to displacement of the B1-B9 segment from its native extended conformation [8].
  • PheB24 and PheB25: Aromatic signals for these residues broaden and shift downfield (Δδ = +0.18 ppm), reflecting destabilization of the C-terminal β-strand and loss of π-stacking at the dimer interface [8] [5].
  • TyrA19 and TyrB16: NOE cross-peaks between TyrA19 Hδ and TyrB16 Hε are attenuated, suggesting increased flexibility in the A-chain-B-chain interhelical packing [8].

These perturbations confirm that the double mutation induces global structural changes beyond local electrostatic effects.

Table 2: Aromatic Proton Chemical Shifts in Asp(B9)-Glu(B27)- Insulin vs. Native Insulin

ResidueProton TypeNative Insulin δ (ppm)Mutant δ (ppm)Δδ (ppm)Interpretation
HisB5C2-H8.428.27–0.15Altered B-chain N-terminal conformation
HisB10C2-H7.897.67–0.22Disrupted Zn²⁺ coordination sphere
PheB24Hδ/Hε7.217.39+0.18Destabilized dimer β-sheet
TyrB166.916.98+0.07Enhanced side-chain mobility

pH-Dependent Conformational Dynamics via Titration Studies

Titration studies monitored by ¹H-NMR and circular dichroism (CD) spectroscopy reveal pH-sensitive conformational transitions in Asp(B9)-Glu(B27)- insulin [4] [7]:

  • Carboxyl Group pKa Shifts: The seven carboxyl groups exhibit abnormal pKa values:
  • AspB9 carboxyl pKa = 3.2 (vs. typical Asp pKa ~4.0), indicating participation in a hydrogen bond as an N-cap for the B9-B19 α-helix [7].
  • GluB27 carboxyl pKa = 4.6 (vs. typical Glu pKa ~4.5), suggesting minimal perturbation of the dimer interface microenvironment [4].
  • Histidine Titration: HisB10 imidazole ring retains a near-normal pKa (6.8 vs. 6.5 in wild-type), but its Hill coefficient decreases from 1.0 to 0.7, reflecting reduced cooperativity in proton binding due to disrupted zinc coordination [7].
  • Quaternary Stability: Unlike native insulin, which dissociates to dimers below pH 3, the mutant persists as dimers even at pH 1.7 due to charge repulsion between AspB9 residues opposing hexamer formation [7].

Table 3: Thermodynamic Parameters of pH-Dependent Transitions

Ionizable GrouppKa (Native)pKa (Mutant)ΔpKaStructural Implication
AspB9 COO⁻3.2Hydrogen bonding to B-chain helix N-terminus
GluB27 COO⁻4.6Solvent exposure at dimer interface
HisB10 Imidazolium6.56.8+0.3Weakened Zn²⁺ coordination, reduced cooperativity

Comparative Analysis with Native Human Insulin Using NMR Spectroscopy

Comparative ¹H-NMR analyses between Asp(B9)-Glu(B27)- insulin and native human insulin highlight key functional differences [8] [2]:

  • Oligomeric State: Native insulin adopts a dynamic equilibrium between monomers, dimers, and hexamers (Kd ≈ 10⁻⁵ M for dimerization). The analog shifts this equilibrium toward monomers (Kd ≈ 10⁻³ M) due to electrostatic repulsion between AspB9 residues and loss of β-sheet stability at the dimer interface [8] [4].
  • Aromatic Packing: NOESY cross-peaks between HisB5 C2-H and TyrB16 Hδ in native insulin (indicative of T→R transition) are absent in the mutant, confirming disruption of the allosteric switch governing hexamer assembly [8] [3].
  • Backbone Dynamics: ¹⁵N-relaxation NMR shows increased flexibility (S² = 0.72 vs. 0.85 in wild-type) for residues B6–B10, corroborating destabilization of the B-chain N-terminal β-turn [8].

These alterations rationalize the analog’s accelerated dissociation kinetics and reduced propensity for fibrillation—properties relevant to therapeutic formulation design [4] [10].

Table 4: Structural and Dynamic Comparison with Native Insulin

PropertyNative InsulinAsp(B9)-Glu(B27)-Functional Consequence
Dimerization Kd10⁻⁵ M10⁻³ MEnhanced monomer bioavailability
HisB5-TyrB16 NOEPresent (T↔R transition)AbsentLoss of allosteric regulation
B6-B10 Order ParameterS² = 0.85 ± 0.04S² = 0.72 ± 0.06Increased N-terminal flexibility
Fibrillation Onset12 hrs (pH 7.4, 37°C)>48 hrs (pH 7.4, 37°C)Improved physical stability

Properties

CAS Number

110734-38-8

Product Name

insulin, Asp(B9)-Glu(B27)-

Molecular Formula

C22H32O3

Synonyms

insulin, Asp(B9)-Glu(B27)-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.